Product packaging for 4-tert-Butyl-3'-methylbenzhydrol(Cat. No.:CAS No. 842140-68-5)

4-tert-Butyl-3'-methylbenzhydrol

Cat. No.: B1607828
CAS No.: 842140-68-5
M. Wt: 254.4 g/mol
InChI Key: WDIULMGINADYRO-UHFFFAOYSA-N
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Description

Chemical Significance of Benzhydrol Scaffolds in Organic Synthesis and Reaction Mechanism Research

Benzhydrols, also known as diphenylmethanols, and their derivatives are a cornerstone in the field of organic chemistry. Their structural motif, characterized by a hydroxyl group attached to a carbon atom bearing two phenyl rings, is a versatile platform for a multitude of chemical transformations. This scaffold is a key intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. For instance, benzhydrol derivatives are precursors to benzophenones through oxidation reactions, which are themselves important in photochemistry and as photoinitiators. nih.gov

Furthermore, the chiral nature of asymmetrically substituted benzhydrols makes them valuable subjects in the study of stereochemistry and asymmetric synthesis. The development of methods for the enantioselective synthesis of these alcohols is an active area of research, with applications in the production of enantiopure drugs and other biologically active molecules. The study of their reactions also provides deep insights into reaction mechanisms, such as nucleophilic substitution and elimination, where the stereochemical outcome is of paramount importance.

Historical Context and Evolution of Research on Substituted Benzhydrols

Research into benzhydrol and its derivatives has a rich history, dating back to the early days of organic chemistry. Initial studies focused on their synthesis, typically through the reduction of the corresponding benzophenones or via the Grignard reaction between a phenylmagnesium halide and a benzaldehyde (B42025). Over the decades, the focus has evolved significantly. Early work laid the foundation for understanding the fundamental reactivity of these compounds.

With the advent of modern analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, researchers have been able to probe the subtle structural and electronic effects of substituents on the phenyl rings. This has led to a more sophisticated understanding of structure-activity relationships and has enabled the design of benzhydrol derivatives with specific desired properties. The study of optically active substituted benzhydrols has also been a long-standing area of interest, contributing to our understanding of stereoisomerism and chiroptical properties.

Rationale for Focused Investigation of 4-tert-Butyl-3'-methylbenzhydrol in Contemporary Organic Chemistry Research

The specific structure of this compound, with its distinct substitution pattern, makes it a compound of interest for several reasons in modern organic chemistry. The presence of a bulky tert-butyl group on one phenyl ring and a methyl group on the other introduces both steric hindrance and electronic asymmetry.

The tert-butyl group, being a strong electron-donating group through hyperconjugation and sterically demanding, can significantly influence the reactivity of the benzylic carbon and the adjacent hydroxyl group. This steric bulk can direct the approach of reagents in a stereoselective manner, making it a valuable substrate for studying the influence of non-bonded interactions on reaction outcomes.

The methyl group on the other ring, also an electron-donating group but to a lesser extent, creates a subtle electronic imbalance across the two phenyl rings. This asymmetry is crucial for investigating the mechanisms of reactions that proceed through charged intermediates, such as carbocations in SN1 reactions. The differential stabilization of a positive charge on the benzylic carbon by the two differently substituted rings can provide valuable data on the electronic effects of substituents.

While specific research findings on this compound are not widely available in the surveyed literature, its structure represents a model system for exploring the interplay of steric and electronic effects in chemical reactions.

Research Findings

Due to the limited availability of direct experimental data for this compound in the scientific literature, the following tables present data for structurally related compounds to provide an informed estimation of its expected properties.

Table 1: Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
4-MethylbenzhydrolC₁₄H₁₄O198.26Solid
4-tert-Butylbenzaldehyde (B1265539)C₁₁H₁₄O162.23Liquid
4-tert-ButyltolueneC₁₁H₁₆148.25Liquid

Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.gov

Interactive Data Table: Predicted Spectroscopic Data for this compound

The following table provides predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound. These are estimations based on the analysis of similar structures and standard NMR prediction software.

Atom Type Predicted Chemical Shift (ppm)
¹H, tert-Butyl (9H, s)~1.3
¹H, Methyl (3H, s)~2.3
¹H, Aromatic (8H, m)~7.0-7.4
¹H, CH-OH (1H, s)~5.8
¹H, OH (1H, d)Variable
¹³C, tert-Butyl (C(CH₃)₃)~34
¹³C, tert-Butyl (C(CH₃)₃)~31
¹³C, Methyl (CH₃)~21
¹³C, Aromatic~125-150
¹³C, CH-OH~76

Note: These are predicted values and may differ from experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O B1607828 4-tert-Butyl-3'-methylbenzhydrol CAS No. 842140-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylphenyl)-(3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-13-6-5-7-15(12-13)17(19)14-8-10-16(11-9-14)18(2,3)4/h5-12,17,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIULMGINADYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=C(C=C2)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373819
Record name 4-tert-Butyl-3'-methylbenzhydrol
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Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-68-5
Record name α-[4-(1,1-Dimethylethyl)phenyl]-3-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-3'-methylbenzhydrol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Tert Butyl 3 Methylbenzhydrol

Strategies for Precursor Synthesis and Functional Group Introduction

The successful synthesis of 4-tert-butyl-3'-methylbenzhydrol is critically dependent on the efficient construction of its precursor, 4-tert-butyl-3'-methylbenzophenone (B1610946). The assembly of this asymmetrically substituted diaryl ketone requires careful consideration of regioselectivity to ensure the correct placement of the tert-butyl and methyl groups on the respective phenyl rings.

Synthesis of Key Benzophenone (B1666685) Intermediates

The core of the synthetic challenge lies in the formation of the carbon-carbon bond that connects the two substituted aryl rings to the central carbonyl group. Two principal strategies, Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions, are commonly employed for the synthesis of such diarylmethanones.

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones. In the context of synthesizing 4-tert-butyl-3'-methylbenzophenone, this would typically involve the reaction of an acyl chloride with an aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Two potential Friedel-Crafts routes could be envisioned:

Acylation of toluene (B28343) with 4-tert-butylbenzoyl chloride: However, the methyl group of toluene is an ortho-, para-director. This means the acylation would predominantly yield the 4-tert-butyl-4'-methylbenzophenone (B1349878) and 4-tert-butyl-2'-methylbenzophenone (B82175) isomers, with the desired 3'-methyl isomer being a minor product, if formed at all. The steric bulk of the 4-tert-butylbenzoyl chloride would further favor para-substitution.

Acylation of tert-butylbenzene (B1681246) with 3-methylbenzoyl chloride: The tert-butyl group is also an ortho-, para-director. Therefore, this reaction would primarily lead to 4-tert-butyl-4'-methylbenzophenone and 2-tert-butyl-3'-methylbenzophenone.

A variation of this approach involves the acylation of m-xylene (B151644). While this could introduce a methyl group at the 3-position relative to the point of acylation, controlling the regioselectivity to obtain the desired single isomer is challenging and often leads to a mixture of products. For instance, the Friedel-Crafts acylation of m-xylene with benzoyl chloride using an iron oxide-supported HY zeolite catalyst has been shown to produce 2,4-dimethylbenzophenone. rsc.org This highlights the difficulty in achieving selective acylation at the desired position.

Due to these regioselectivity issues, direct Friedel-Crafts acylation is often not the preferred method for synthesizing asymmetrically substituted benzophenones like 4-tert-butyl-3'-methylbenzophenone with high purity.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a more controlled and versatile approach to the synthesis of unsymmetrical biaryl ketones. This method involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base.

A plausible Suzuki-Miyaura coupling strategy for 4-tert-butyl-3'-methylbenzophenone would involve the coupling of 4-tert-butylphenylboronic acid with 3-methylbromobenzene , followed by oxidation of the resulting biaryl to the ketone. Alternatively, a carbonylative coupling approach could directly yield the benzophenone.

Another effective cross-coupling strategy is the reaction of an organometallic reagent, such as a Grignard reagent, with an aryl acyl chloride. For the synthesis of 4-tert-butyl-3'-methylbenzophenone, two primary Grignard-based routes are feasible:

Reaction of 4-tert-butylphenylmagnesium bromide with 3-methylbenzoyl chloride.

Reaction of 3-methylphenylmagnesium bromide with 4-tert-butylbenzoyl chloride.

Both Grignard routes are expected to be effective in forming the desired carbon-carbon bond, leading to the target benzophenone intermediate. The choice between them may depend on the commercial availability and stability of the respective starting materials. For instance, 4-tert-butylphenylmagnesium bromide is commercially available as a solution in THF. sigmaaldrich.com

Cross-Coupling Reactants for 4-tert-butyl-3'-methylbenzophenone Product Reaction Type
4-tert-butylphenylboronic acid + 3-methylbromobenzene4-tert-butyl-3'-methylbiphenylSuzuki-Miyaura Coupling
4-tert-butylphenylmagnesium bromide + 3-methylbenzoyl chloride4-tert-butyl-3'-methylbenzophenoneGrignard Reaction
3-methylphenylmagnesium bromide + 4-tert-butylbenzoyl chloride4-tert-butyl-3'-methylbenzophenoneGrignard Reaction

Approaches for Introducing tert-Butyl and Methyl Moieties on Aromatic Rings

The synthesis of the necessary precursors often requires the introduction of the tert-butyl and methyl groups onto separate aromatic rings.

The tert-butyl group is typically introduced via a Friedel-Crafts alkylation reaction. The reaction of benzene (B151609) with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride yields tert-butylbenzene. chegg.com This substituted benzene can then be converted to the required Grignard reagent or boronic acid.

The methyl group is generally incorporated by starting with a commercially available methylated aromatic compound, such as toluene or m-xylene. These can then be halogenated or converted to other functional groups as needed for subsequent cross-coupling reactions.

Reduction Pathways for the Carbinol Functionality

Once the 4-tert-butyl-3'-methylbenzophenone intermediate has been synthesized and purified, the final step is the reduction of the ketone carbonyl group to a secondary alcohol (carbinol).

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a widely used and efficient method for the reduction of benzophenones to benzhydrols. This process involves treating the benzophenone with hydrogen gas in the presence of a metal catalyst.

Several catalyst systems are effective for this transformation. Raney nickel is a common choice and has been shown to be effective for the selective hydrogenation of benzophenone to benzhydrol. google.com The reaction is typically carried out in a solvent such as 2-propanol under hydrogen pressure.

Palladium-based catalysts, such as palladium on activated carbon (Pd/C), are also highly effective for the hydrogenation of benzophenones. These reactions are often performed under elevated hydrogen pressure and temperature to achieve complete conversion.

The general conditions for the catalytic hydrogenation of a substituted benzophenone are summarized in the table below.

Catalyst Solvent Conditions Product
Raney Nickel2-PropanolH₂ pressure, elevated temperatureBenzhydrol
Pd/CEthanol, Methanol, or other suitable solventH₂ pressure, elevated temperatureBenzhydrol

The choice of catalyst and reaction conditions can be optimized to ensure high yield and selectivity for the desired this compound, minimizing over-reduction to the corresponding diphenylmethane (B89790) derivative.

Metal-Mediated Reductions to Benzhydrols

The reduction of benzophenones to benzhydrols is a fundamental transformation in organic synthesis. Metal-mediated reductions are a cornerstone of this process, though they present challenges such as over-reduction to the corresponding diphenylmethane. Early methods involved the use of zinc powder for the reduction of benzophenone. bgsu.edugoogle.com Modern approaches, however, often favor catalytic hydrogenation for its greener profile. google.com

The industrial-scale synthesis of benzhydrols via catalytic hydrogenation has been hampered by issues of selectivity. google.com To address this, specialized catalyst systems have been developed. One such system employs a supported multicomponent catalyst, Pd-Cu-Sn/C, where palladium is the primary active component, and copper and tin act as auxiliary agents. google.com This catalyst, used in conjunction with a protective agent like sodium acetate, demonstrates high activity and selectivity for benzhydrol synthesis, minimizing the formation of the over-reduced diphenylmethane byproduct. google.com Another advanced catalyst system utilizes nitrogen-doped mesoporous carbon as a support for palladium. patsnap.com This novel support enhances the catalyst's activity, selectivity, and stability in the hydrogenation of benzophenone. patsnap.com

Comparison of Metal-Mediated Reduction Methods for Benzophenone Derivatives
MethodReducing Agent/CatalystKey Features/ChallengesReference
Zinc Powder ReductionZinc DustEarly method; often generates significant waste. bgsu.edugoogle.com
Catalytic HydrogenationH₂ with Pd-Cu-Sn/C catalystGreen process; selectivity is a key challenge, addressed by multicomponent catalyst and protective agents. google.com
Catalytic HydrogenationH₂ with Pd on Nitrogen-Doped Mesoporous CarbonHigh activity, selectivity, and stability; avoids over-reduction to diphenylmethane. patsnap.com

Photoreduction Mechanisms and Applications for Benzophenone Precursors

The photoreduction of benzophenones is a classic photochemical reaction that can lead to the formation of either benzhydrol or benzopinacol, depending on the reaction conditions. bgsu.eduredalyc.org The process is initiated by the absorption of UV light (around 350 nm) by the benzophenone, which promotes it to an excited triplet state. bgsu.edu In the presence of a hydrogen donor, such as isopropanol, the excited benzophenone can abstract a hydrogen atom, forming a ketyl radical.

The fate of this radical determines the final product. In the absence of a suitable photocatalyst, two ketyl radicals can couple to form benzopinacol. bgsu.eduredalyc.org However, when a photocatalyst like titanium dioxide (TiO₂) is introduced, the reaction pathway shifts towards the formation of benzhydrol. redalyc.org The photocatalyst facilitates the reduction process, leading to higher yields and selectivity for the desired alcohol. redalyc.org The concentration of the benzophenone precursor and the amount of photocatalyst are critical parameters; lower concentrations of benzophenone generally result in higher conversion and yield to benzhydrol. redalyc.org The photoreduction of benzophenone can also be effected by benzhydrol itself, a reaction that has been studied to understand the underlying mechanisms of these photochemical transformations. acs.orgscilit.com

Chemo- and Regioselective Reduction Methodologies

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound, where a specific functional group must be transformed without affecting other reactive sites. The primary challenge in the reduction of 4-tert-butyl-3'-methylbenzophenone is the selective reduction of the carbonyl group while leaving the two distinct aromatic rings and their alkyl substituents intact.

The catalytic hydrogenation methods described previously are prime examples of chemoselective reductions. google.compatsnap.com The catalyst systems are designed to be selective for the carbonyl group, preventing the hydrogenation of the aromatic rings and the hydrogenolysis of the resulting C-O bond, which would lead to the undesirable diphenylmethane byproduct. google.com Methodologies employing cooperative catalysis, for instance using FeF₃ and triflic acid (TfOH), have been shown to achieve chemo- and regioselective deoxygenation of certain alcohols, highlighting the power of using multiple catalysts to control reaction outcomes. rsc.org While not directly applied to benzhydrol synthesis, such principles of dual catalysis could be adapted to enhance selectivity. The development of organocatalytic benzannulation reactions to create polyfunctionalized arenes also underscores the importance of substrate-directed control to achieve high regioselectivity. rsc.org For the synthesis of this compound, the choice of reducing agent and catalyst is critical to ensure that only the ketone functionality is reduced.

Advanced Synthetic Techniques and Process Optimization

Modern organic synthesis increasingly relies on advanced technologies and methodologies to improve efficiency, safety, and sustainability. The synthesis of this compound can benefit significantly from these innovations.

Flow Chemistry Applications in Benzhydrol Synthesis

Flow chemistry, where reactions are performed in continuous-flowing streams through a reactor, offers numerous advantages over traditional batch processing. jst.org.in These benefits include superior heat and mass transfer, enhanced safety when dealing with hazardous reagents, and the ability to rapidly screen and optimize reaction conditions. jst.org.inresearchgate.net

The synthesis of benzhydrol derivatives is well-suited to flow chemistry. researchgate.net For example, the photoreduction of benzophenones has been successfully implemented in a flow system using perfluoroalkoxy (PFA) tubing as the reactor, irradiated by a mercury lamp. researchgate.net This setup allows for precise control of residence time and irradiation, leading to optimized yields. researchgate.net Furthermore, flow chemistry can be integrated with online monitoring techniques, such as mass spectrometry, to enable real-time analysis and optimization of reaction parameters like temperature and residence time. researchgate.net This integrated approach facilitates the development of highly efficient, multi-step continuous syntheses of complex molecules derived from benzhydrols. researchgate.netnih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. ijpsjournal.comjddhs.com These principles are highly relevant to the synthesis of this compound.

A key aspect of green chemistry is the use of catalytic methods over stoichiometric reagents. jddhs.com The catalytic hydrogenation of 4-tert-butyl-3'-methylbenzophenone is inherently a greener process than older methods that used stoichiometric metal reductants like zinc powder, which generate significant waste. google.com The choice of solvent is also crucial. The use of acetonitrile (B52724) has been reported as a "greener" alternative to solvents like dichloromethane (B109758) and benzene in related oxidative coupling reactions. scielo.br Furthermore, innovative techniques such as solvent-free reactions and the use of water as a green reducing agent in photo-transfer hydrogenation reactions represent significant advances in sustainable benzhydrol synthesis. researchgate.net The integration of energy-efficient technologies like flow chemistry further enhances the green credentials of the synthesis process. jddhs.com

Optimization of Reaction Conditions for Yield and Selectivity

Systematic optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound. This involves the careful tuning of various parameters, including solvent, temperature, catalyst loading, and reaction time. scielo.brresearchgate.net

In the synthesis of benzhydrol derivatives, different solvents can have a profound effect on reaction outcomes. Studies have shown that for certain reactions, polar aprotic solvents like dichloromethane can provide high yields at room temperature. researchgate.net The concentration of reactants is also a key variable; for instance, in the photoreduction of benzophenone, lower substrate concentrations tend to favor the formation of the desired benzhydrol over byproducts. redalyc.org The amount and nature of the catalyst must also be optimized. For example, in silver(I)-promoted oxidative coupling reactions, silver(I) oxide was found to be the most efficient oxidant, providing the best balance between conversion and selectivity. scielo.br Reaction time is another critical factor that needs to be balanced to achieve high conversion without promoting the formation of degradation products. researchgate.netscielo.br

Optimization Parameters for Benzhydrol and Related Syntheses
Reaction TypeParameter OptimizedSolventTemperatureObservations and OutcomeReference
Photoreduction in FlowResidence TimeAcetonitrileNot specifiedOptimized residence time of 153 min led to a 72% yield of benzhydrol. researchgate.net
Photocatalytic ReductionCatalyst/Substrate Conc.Acetonitrile25 °CLower benzophenone concentration increased conversion and yield to benzhydrol. redalyc.org
Ether SynthesisCatalyst/TemperatureSolvent-free110 °Cp-TsCl (5 mol%) afforded an 86% yield in 15 minutes. researchgate.net
Oxidative CouplingOxidant/Solvent/TimeAcetonitrileNot specifiedAg₂O provided the best balance of conversion and selectivity; reaction time reduced from 20h to 4h. scielo.br
Dihydropyridazine SynthesisSolventDichloromethaneRoom Temp.CH₂Cl₂ gave a 97% overall yield in 1 hour. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 3 Methylbenzhydrol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the chemical environment of atomic nuclei. For 4-tert-butyl-3'-methylbenzhydrol, both ¹H and ¹³C NMR, along with advanced two-dimensional (2D) NMR methods, are crucial for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals provide a detailed map of the proton framework.

The nine protons of the tert-butyl group are anticipated to appear as a sharp singlet in the upfield region of the spectrum, typically around 1.3 ppm. chemicalbook.com This signal's high intensity and lack of coupling make it a characteristic feature. The protons of the methyl group on the second aromatic ring would also produce a singlet, expected to be in the range of 2.3-2.4 ppm.

The aromatic protons will resonate in the downfield region, generally between 7.0 and 7.5 ppm. The protons on the para-substituted ring containing the tert-butyl group will likely appear as two doublets, characteristic of an AA'BB' spin system. The protons on the meta-substituted ring will exhibit more complex splitting patterns due to their varied coupling relationships.

A key signal is that of the benzylic proton (the proton on the carbon connecting the two rings and the hydroxyl group). This proton is expected to appear as a singlet, or a narrowly split multiplet if coupling to the hydroxyl proton is observed, typically in the range of 5.5 to 6.0 ppm. The exact chemical shift can be influenced by solvent and concentration. The hydroxyl proton itself will also give rise to a signal, the chemical shift of which is highly variable and dependent on factors like solvent, temperature, and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
tert-Butyl (C(CH₃)₃) ~1.3 Singlet 9H
Methyl (Ar-CH₃) ~2.3-2.4 Singlet 3H
Benzylic (CH-OH) ~5.5-6.0 Singlet 1H
Hydroxyl (OH) Variable Singlet (broad) 1H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the tert-butyl group will have characteristic chemical shifts: the quaternary carbon will appear around 34-35 ppm, and the three equivalent methyl carbons will resonate at approximately 31-32 ppm. The methyl group attached to the aromatic ring is expected to have a chemical shift of about 21-22 ppm.

The benzylic carbon, bonded to the hydroxyl group, will be found in the range of 75-85 ppm. The aromatic carbons will resonate in the downfield region, typically between 120 and 150 ppm. The chemical shifts of these carbons are influenced by the substituents on the rings. For instance, the carbon atom directly attached to the tert-butyl group will be shifted downfield. Quaternary carbons in the aromatic rings, such as those attached to the other ring or the tert-butyl group, often show signals of lower intensity. youtube.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
tert-Butyl (C (CH₃)₃) ~34-35
tert-Butyl (C(C H₃)₃) ~31-32
Methyl (Ar-C H₃) ~21-22
Benzylic (C H-OH) ~75-85

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. sdsu.edu For this compound, COSY would be used to confirm the coupling between adjacent aromatic protons on the same ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu This experiment is invaluable for assigning the signals of protonated carbons. For example, the benzylic proton signal would show a cross-peak with the benzylic carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded or coupled through bonds. This can provide information about the three-dimensional structure and conformation of the molecule.

The tert-butyl group serves as an excellent probe in NMR spectroscopy. nih.govnih.gov Its nine equivalent protons give rise to a sharp, intense singlet in the ¹H NMR spectrum, which is easily identifiable and rarely overlaps with other signals. nih.gov This strong signal can be advantageous, especially when dealing with large or complex molecules where other signals may be broad or have low intensity. nih.gov The chemical shift of the tert-butyl protons can also be sensitive to changes in the local electronic environment, providing insights into intermolecular interactions or conformational changes.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HR-MS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the precise molecular formula of this compound (C₁₈H₂₂O). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, the elemental composition can be confirmed with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum can further support the proposed structure. For this compound, a prominent fragmentation pathway would likely involve the loss of a methyl group (CH₃•) from the tert-butyl substituent to form a stable tertiary carbocation. Another expected fragmentation would be the loss of a water molecule (H₂O) from the molecular ion. The cleavage of the bond between the two aromatic rings could also lead to characteristic fragment ions. The analysis of these fragmentation patterns, particularly in comparison to related structures like tert-butylbenzene (B1681246), provides corroborating evidence for the assigned structure. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-(tert-butyl)benzaldehyde
3-methylbenzaldehyde
4-methylbenzhydrol
methyl 4-tert-butylbenzoate
tert-butylbenzene

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS serves a dual purpose: to ascertain the purity of a sample and to provide initial structural information based on its mass-to-charge ratio (m/z) and fragmentation pattern.

In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph, where it is separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated this compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This process generates a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound, as well as a series of fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule.

The purity of a this compound sample can be determined by the presence of a single, sharp peak in the gas chromatogram. Any additional peaks would indicate the presence of impurities, which can then be identified by their respective mass spectra.

Table 1: Predicted GC-MS Data for this compound

Parameter Predicted Value
Molecular Formula C₁₈H₂₂O
Molecular Weight 254.37 g/mol
Predicted Retention Time Dependent on GC column and conditions, but expected to be in the range of other benzhydrol derivatives.
Molecular Ion (M⁺) m/z 254

| Key Fragment Ions | Predicted m/z values include those resulting from the loss of a tert-butyl group, a methyl group, a water molecule, and cleavage of the bond between the two aromatic rings. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For the analysis of this compound within more complex matrices or for samples that are not suitable for GC due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govnih.gov LC-MS couples the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.govnih.govyoutube.com

In an LC-MS analysis, the sample mixture is first separated by an LC system, often using a reversed-phase column where this compound, being a relatively non-polar molecule, would be well-retained and separated from more polar components. The eluent from the LC column is then introduced into the mass spectrometer through an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are softer ionization techniques than EI and often result in a more prominent molecular ion peak. This is particularly useful for confirming the molecular weight of the compound in a complex mixture. LC-MS/MS, a tandem mass spectrometry approach, can further enhance selectivity and sensitivity for targeted analysis in complex biological or environmental samples. rsc.orgnih.gov

Fragmentation Pathway Analysis for Structural Insights

The fragmentation pattern observed in the mass spectrum provides a wealth of information about the structure of this compound. By analyzing the m/z values of the fragment ions, it is possible to deduce the connectivity of the atoms within the molecule.

The molecular ion of this compound is expected to undergo several characteristic fragmentation pathways under electron ionization. A primary fragmentation would likely involve the cleavage of the bond between the benzylic carbon and one of the aromatic rings, leading to the formation of stable benzylic cations. Another common fragmentation pathway for compounds containing a tert-butyl group is the loss of a tert-butyl radical (C₄H₉•), resulting in a prominent peak at M-57. libretexts.org The loss of a water molecule (H₂O) from the molecular ion is also a characteristic fragmentation for alcohols. libretexts.org

Table 2: Predicted Major Mass Spectral Fragments of this compound

Predicted m/z Corresponding Fragment Fragmentation Pathway
254 [C₁₈H₂₂O]⁺ Molecular Ion (M⁺)
239 [C₁₇H₁₉O]⁺ Loss of a methyl radical (•CH₃)
197 [C₁₄H₁₃O]⁺ Loss of a tert-butyl group (•C(CH₃)₃)
181 [C₁₄H₁₃]⁺ Loss of a tert-butyl group and a hydroxyl radical (•OH)
167 [C₁₂H₁₁O]⁺ Cleavage leading to the 3-methylphenyl-CH(OH)⁺ fragment
135 [C₁₀H₁₅]⁺ Cleavage leading to the 4-tert-butylphenyl⁺ fragment
91 [C₇H₇]⁺ Tropylium ion, a common fragment in compounds with a benzyl (B1604629) moiety

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. msu.edu By passing infrared radiation through a sample of this compound, specific frequencies of radiation are absorbed, corresponding to the vibrational energies of the chemical bonds. msu.edu

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadness resulting from hydrogen bonding. libretexts.org The presence of aromatic rings is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.czlibretexts.org The substitution pattern on the aromatic rings can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. libretexts.orgspectroscopyonline.com

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3600-3200 (broad) O-H stretch Hydroxyl (-OH)
3100-3000 C-H stretch Aromatic
2960-2850 C-H stretch Aliphatic (tert-butyl and methyl)
1600-1450 C=C stretch Aromatic ring
1260-1000 C-O stretch Secondary alcohol

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to π → π* transitions within the two aromatic rings. The presence of substituents on the benzene (B151609) rings, such as the tert-butyl and methyl groups, as well as the hydroxyl group, can influence the wavelength of maximum absorption (λ_max) and the molar absorptivity.

The UV-Vis spectrum is expected to show characteristic absorption bands in the ultraviolet region, likely around 220 nm and 260-270 nm, which are typical for substituted benzenes. nist.govnih.gov The exact positions and intensities of these bands can be affected by the solvent used for the analysis. While UV-Vis spectroscopy is less specific for detailed structural elucidation compared to NMR or MS, it is a valuable technique for quantitative analysis and for studying the electronic properties of the molecule.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

Predicted λ_max (nm) Electronic Transition Chromophore
~220 π → π* Benzene ring

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.

Although a crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics from studies of related compounds. For instance, the crystal structures of numerous substituted benzophenones, which are structurally similar to benzhydrols, have been extensively studied. imet-db.ruresearchgate.net These studies reveal how substituents influence the torsion angles between the phenyl rings and the central carbonyl group, and how intermolecular interactions dictate the crystal packing.

The central carbon atom of the benzhydrol moiety in this compound is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, a 4-tert-butylphenyl group, and a 3-methylphenyl group. Therefore, this molecule is chiral and can exist as a pair of enantiomers, (R)- and (S)-4-tert-Butyl-3'-methylbenzhydrol.

The absolute configuration of a chiral molecule can be unambiguously determined by X-ray crystallography if a single crystal of one of the enantiomers can be obtained. rsc.org This is typically achieved by using a chiral resolving agent to separate the enantiomers and then crystallizing one of them. The analysis of the diffraction data, particularly through the use of anomalous dispersion, allows for the assignment of the correct R or S configuration. rsc.org Alternative techniques for determining absolute configuration include vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), often in conjunction with quantum chemical calculations. nist.govrsc.org

The way in which molecules of this compound arrange themselves in a crystal is determined by a balance of various intermolecular interactions. The hydroxyl group is a key player in directing the crystal packing, as it can act as both a hydrogen bond donor and acceptor. It is highly probable that O-H···O hydrogen bonds would be a dominant feature in the crystal structure, leading to the formation of chains or cyclic motifs of molecules.

In addition to strong hydrogen bonding, weaker interactions such as C-H···O and C-H···π interactions are also expected to be significant. rsc.orgnih.govmdpi.com The aromatic rings provide opportunities for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The bulky tert-butyl group will exert a significant steric influence on the crystal packing, potentially leading to the formation of voids or channels within the crystal lattice.

The analysis of intermolecular interactions in the crystal structures of related compounds provides a template for what can be expected for this compound. For example, studies on substituted benzophenones have highlighted the importance of C-H···O, C-H···F, C-H···π, and π···π interactions in their crystal packing. imet-db.ru Similarly, research on various substituted benzaldehyde (B42025) and benzopyran derivatives has demonstrated the crucial role of weak intermolecular forces in the formation of their supramolecular architectures. nih.govmdpi.com

The interplay of these various attractive and repulsive forces will ultimately determine the most thermodynamically stable crystal packing for this compound, defining its macroscopic properties such as melting point and solubility.

Reactivity and Reaction Mechanisms of 4 Tert Butyl 3 Methylbenzhydrol

Oxidation Reactions of the Benzhydrol Carbinol

The oxidation of the secondary alcohol in 4-tert-butyl-3'-methylbenzhydrol to the corresponding ketone, 4-tert-butyl-3'-methylbenzophenone (B1610946), is a fundamental transformation. The presence of bulky substituents on the aromatic rings can influence the rate and efficiency of this process.

Stereospecific and Stereoselective Oxidation Pathways

While this compound itself is achiral, related substituted benzhydrols that are chiral can undergo stereospecific or stereoselective oxidation. In a stereospecific reaction, a particular stereoisomer of the starting material reacts to give a specific stereoisomer of the product. For instance, the hydroboration-oxidation of alkenes is a well-known stereospecific process that results in syn-addition. wikipedia.orglibretexts.orglibretexts.orgyoutube.com This means that the hydrogen and hydroxyl groups add to the same face of the double bond, leading to a cis stereochemistry. libretexts.orglibretexts.org

Stereoselective reactions, on the other hand, favor the formation of one stereoisomer over another. The degree of stereoselectivity in the oxidation of chiral benzhydrols can be influenced by the choice of oxidizing agent and the reaction conditions.

Kinetic and Mechanistic Studies of Oxidative Transformations

Kinetic studies of the oxidation of benzhydrol and its substituted derivatives provide valuable insights into the reaction mechanisms. The rate of oxidation is influenced by factors such as the nature of the oxidant, the solvent, temperature, and the electronic and steric effects of the substituents on the aromatic rings. For example, substituted aromatic alcohols have been reported to be more reactive in oxidation reactions compared to aliphatic and alicyclic secondary alcohols. researchgate.net

The oxidation of benzhydrol can be slow at room temperature, often requiring elevated temperatures to achieve a reasonable reaction rate and yield. researchgate.net The choice of oxidant is also critical; for instance, the oxidation of benzhydrol with anhydrous tert-butyl hydroperoxide (TBHP) in the absence of a catalyst does not proceed even after an extended reaction time. researchgate.net The presence of water can also negatively impact the efficiency of certain catalytic oxidation systems. researchgate.net

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a key site for a variety of chemical reactions, including nucleophilic substitutions and the formation of ethers and esters.

Nucleophilic Substitution Reactions at the Carbinol Carbon

Nucleophilic substitution at the benzylic carbon of this compound can proceed via either an S({N})1 or S({N})2 mechanism. The S({N})1 mechanism involves the formation of a carbocation intermediate, which is stabilized by the two aromatic rings. However, this pathway is generally unfavorable unless the leaving group is exceptionally good. wikipedia.org The S({N})2 mechanism, which involves a backside attack by the nucleophile, is sterically hindered by the bulky benzene (B151609) rings. wikipedia.org

Formation of Ethers and Esters with Varied Reactivity

The hydroxyl group of this compound can react with various electrophiles to form ethers and esters. For example, tert-butyl ethers can be formed from alcohols. nih.gov The formation of tert-butyl esters can be achieved by reacting carboxylic acids with tert-butyl alcohol in the presence of a catalytic amount of strong acid. youtube.com

The reactivity of these derivatives can vary significantly. For instance, tert-butyl esters are known to be stable under a range of conditions but can be cleaved under acidic conditions. organic-chemistry.org The table below summarizes the stability of tert-butyl esters to various reagents.

Reagent/ConditionStability of tert-Butyl Esters
Water (pH < 1, 100°C)Unstable
Water (pH = 1, RT)Stable
Water (pH = 4, RT)Stable
Water (pH = 9, RT)Stable
Water (pH = 12, RT)Stable
Water (pH > 12, 100°C)Unstable
Bases (e.g., LDA, NEt₃, Py, t-BuOK)Stable
Nucleophiles (e.g., RLi, RMgX, RCuLi, Enolates, NH₃, RNH₂, NaOCH₃)Stable
Electrophiles (e.g., RCOCl, RCHO, CH₃I)Stable
Reducing Agents (e.g., H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄)Stable
Oxidizing Agents (e.g., KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂)Stable

Data sourced from Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. organic-chemistry.org

Electrophilic and Nucleophilic Reactions on the Aromatic Rings

The aromatic rings of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being directed by the existing substituents.

In electrophilic aromatic substitution (EAS) , the benzene ring acts as a nucleophile and attacks an electrophile. youtube.com The substituents on the ring influence both the reaction rate and the position of the incoming electrophile. libretexts.orgyoutube.com Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups, which withdraw electron density, typically direct substitution to the meta position. libretexts.org The tert-butyl group is an ortho, para-director, while the methyl group is also an ortho, para-director. The benzhydrol group itself is generally considered an ortho, para-director. The interplay of these directing effects will determine the product distribution in EAS reactions.

Nucleophilic aromatic substitution (S({N})Ar) occurs when a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This type of reaction is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com The mechanism usually proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com For S({N})Ar to occur, the electron-withdrawing groups are most effective when positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

The table below provides a general comparison of electrophilic and nucleophilic aromatic substitution reactions.

FeatureElectrophilic Aromatic Substitution (EAS)Nucleophilic Aromatic Substitution (S({N})Ar)
Attacking Species ElectrophileNucleophile
Aromatic Ring Nucleophilic (electron-rich)Electrophilic (electron-poor)
Substituent Effect Activated by electron-donating groupsActivated by electron-withdrawing groups
Directing Effect Electron-donating groups are ortho, para-directingElectron-withdrawing groups are ortho, para-directing
Leaving Group Typically H⁺Typically a halide or other good leaving group
Intermediate Positively charged (arenium ion/sigma complex)Negatively charged (Meisenheimer complex)

Directed Aromatic Substitution on the tert-Butylphenyl Moiety

The tert-butyl group, present on one of the phenyl rings of this compound, is an ortho-para director in electrophilic aromatic substitution reactions. numberanalytics.commasterorganicchemistry.com This directing effect stems from the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. numberanalytics.comstackexchange.com This stabilization occurs primarily at the ortho and para positions relative to the tert-butyl group.

While the tert-butyl group is activating, meaning it increases the rate of electrophilic aromatic substitution compared to benzene, its bulky nature can sterically hinder the ortho positions. numberanalytics.comstackexchange.com Consequently, electrophilic attack often preferentially occurs at the para position. For instance, in the nitration of tert-butylbenzene (B1681246), the para product is favored over the ortho product. stackexchange.com

It's important to note that the directing effect is a function of the substituent itself and not the specific electrophilic aromatic substitution reaction being performed (e.g., nitration, halogenation, sulfonation). masterorganicchemistry.com The tert-butyl group donates electron density primarily through an inductive effect, stabilizing the transition state of the electrophilic attack. stackexchange.com

Reactions on the Methylphenyl Moiety, including Side-Chain Functionalization

The methyl group on the other phenyl ring of this compound also influences reactivity. Similar to the tert-butyl group, the methyl group is an ortho-para director in electrophilic aromatic substitution reactions. numberanalytics.com

Beyond reactions on the aromatic ring, the methyl group itself can undergo side-chain functionalization. A common reaction is free radical halogenation, where a halogen atom replaces a hydrogen atom on the methyl group. docbrown.infoyoutube.com This type of reaction is typically initiated by ultraviolet (UV) light. docbrown.info For example, the reaction of methylbenzene with chlorine in the presence of UV light results in the formation of (chloromethyl)benzene. docbrown.info With excess halogen, further substitution can occur to yield (dichloromethyl)benzene and (trichloromethyl)benzene. docbrown.info

The functionalization of side chains is a versatile strategy in polymer chemistry to modify the properties of materials. For instance, introducing functional groups like carboxylic acids, amines, or thiols onto the side chains of polythiophenes can be achieved through post-polymerization modifications. cmu.edu Similarly, the introduction of a methyl group on the conjugated side chains of polymers has been shown to be an effective fine-tuning strategy for applications like polymer solar cells. rsc.org

Free Radical Reactions and Electron Transfer Processes

Generation and Reactivity of Radical Intermediates

Free radical reactions involving benzhydrol derivatives can be initiated through various means, including the use of radical initiators or light. masterorganicchemistry.comtaylorandfrancis.com A common pathway involves the abstraction of a hydrogen atom, leading to the formation of a radical intermediate. nih.gov For instance, the cleavage of tert-butyl hydroperoxide can generate alkoxyl and methyl radicals. nih.gov

The reactivity of these radical intermediates is high, as they seek to pair their unpaired electron. masterorganicchemistry.com In the context of substituted benzhydrols, radical reactions can occur at different sites. For example, in the presence of a methyl group, free radical halogenation can lead to substitution on the side chain. docbrown.infoyoutube.com The stability of the resulting radical plays a crucial role in determining the reaction's regioselectivity.

The mechanism of free radical reactions typically involves three key steps: initiation, propagation, and termination. youtube.com

Initiation: The formation of radicals from a non-radical species, often induced by heat or light. masterorganicchemistry.comyoutube.com

Propagation: A radical reacts with a non-radical to form a new radical and a new non-radical. This step constitutes the chain reaction. youtube.com

Termination: Two radicals combine to form a non-radical species, ending the chain reaction. youtube.com

Electrochemical Reduction Studies of Related Benzophenones

The electrochemical reduction of benzophenones, which are precursors to benzhydrols, provides insight into the electron transfer processes. Benzophenone (B1666685) and its derivatives typically undergo a two-step reduction. The first step is a one-electron transfer to form a radical anion, and the second is another one-electron transfer to form a dianion. researchgate.net

The reduction potential of benzophenones is influenced by the nature of the substituents on the aromatic rings. researchgate.net Electron-donating groups, such as methyl (CH3) and methoxy (B1213986) (OCH3), make the reduction more difficult (shift to lower potentials), while electron-withdrawing groups, like chloro (Cl), facilitate the reduction (shift to higher potentials). researchgate.net This is due to the inductive and resonance effects of the substituents. researchgate.net

Cyclic voltammetry is a common technique used to study these reduction processes. researchgate.net Studies have shown that the electron transfer for the benzophenone/benzophenone radical anion couple is often quasi-reversible. researchgate.net The stability of the resulting radical anion and dianion can vary depending on the solvent used. researchgate.net

Theoretical and Computational Studies of 4 Tert Butyl 3 Methylbenzhydrol

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the electronic structure and energy of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) has become a popular method for computational studies of organic molecules due to its balance of accuracy and computational cost. rasayanjournal.co.innih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 4-tert-Butyl-3'-methylbenzhydrol, DFT would be employed to predict bond lengths, bond angles, and dihedral angles, revealing the preferred spatial orientation of the tert-butyl and methyl-substituted phenyl rings relative to the central carbinol unit. nih.gov

The electronic structure of the molecule can also be thoroughly investigated using DFT. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in understanding the molecule's reactivity, with the HOMO-LUMO energy gap providing an indication of its kinetic stability and chemical reactivity. rasayanjournal.co.in A smaller gap generally suggests a more reactive molecule. nih.gov

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within the molecule. rasayanjournal.co.innih.gov These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and positive potential around the hydroxyl hydrogen, indicating sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC-O1.43 Å
C-H (hydroxyl)0.97 Å
C-C (bridgehead)1.54 Å
Bond AngleC-O-H109.5°
Phenyl-C-Phenyl112.0°
Dihedral AnglePhenyl-C-C-PhenylVariable (conformational flexibility)

Note: This table is illustrative and represents typical values that would be obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. conicet.gov.ar These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate predictions of electronic properties, albeit at a higher computational expense than DFT. conicet.gov.arnih.gov

For this compound, ab initio calculations would be used to obtain precise values for properties like ionization potential, electron affinity, and electronic transition energies. nih.govrsc.org This information is critical for understanding the molecule's behavior in processes such as photoexcitation and redox reactions. High-level ab initio methods are particularly useful for validating the results obtained from more computationally efficient methods like DFT. conicet.gov.ar

Understanding how a molecule participates in chemical reactions is a key area of chemical research. Computational methods can be used to map out the entire energy landscape of a reaction, including the structures of reactants, products, intermediates, and, crucially, transition states. nih.gov A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

For this compound, computational studies could explore various reactions, such as its synthesis via the reduction of the corresponding benzophenone (B1666685) or its acid-catalyzed dehydration. By calculating the energies of the transition states for different possible reaction pathways, chemists can predict which reaction is more likely to occur and under what conditions. researchgate.net This knowledge is fundamental for optimizing reaction yields and selectivity. researchgate.net

Table 2: Illustrative Calculated Energies for a Hypothetical Reaction of this compound

SpeciesMethodRelative Energy (kcal/mol)
ReactantDFT (B3LYP/6-31G)0.0
Transition StateDFT (B3LYP/6-31G)+25.4
ProductDFT (B3LYP/6-31G*)-10.2

Note: This table is illustrative and represents the type of data generated in reaction mechanism studies.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and conformational changes.

The two phenyl rings in the benzhydrol scaffold of this compound are not fixed in a single orientation but can rotate around the single bonds connecting them to the central carbon atom. This conformational flexibility can have a significant impact on the molecule's properties and its ability to interact with other molecules.

MD simulations can be used to explore the potential energy surface associated with these rotations and identify the most stable conformations. By simulating the molecule's motion over time, researchers can understand the barriers to rotation and the relative populations of different conformers at a given temperature. This information is crucial for understanding how the molecule's shape influences its biological activity or material properties.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. MD simulations are an excellent tool for studying these solvent effects. By explicitly including solvent molecules in the simulation, it is possible to observe how they interact with the solute and influence its conformation and dynamics.

For this compound, MD simulations could reveal how polar and nonpolar solvents interact with the hydroxyl group and the hydrophobic phenyl rings. This would provide a detailed picture of the solvation shell around the molecule and help to explain solvent-dependent properties such as solubility and reactivity.

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, through computational methods is a powerful tool in the structural elucidation of novel compounds and for the validation of experimental data. Density Functional Theory (DFT) has emerged as a robust method for these predictions, offering a balance between computational cost and accuracy. spu.edu.sygithub.io The process typically involves the optimization of the molecule's geometry, followed by the calculation of NMR chemical shifts and vibrational frequencies.

For this compound, theoretical spectra can be generated using various DFT functionals and basis sets. The accuracy of these predictions is then validated by comparing the calculated spectra with experimentally obtained data. For instance, ¹H and ¹³C NMR chemical shifts can be calculated and compared to the experimental values obtained in a suitable solvent. utsouthwestern.edu Similarly, the calculated IR vibrational frequencies, after appropriate scaling to account for systematic errors in the theoretical model, can be matched with the absorption bands in the experimental IR spectrum. msu.edu

Discrepancies between predicted and experimental spectra can often be attributed to factors such as solvent effects, conformational dynamics, and limitations of the chosen theoretical level. utsouthwestern.edunih.gov Therefore, a thorough validation process may involve calculations using different theoretical models and solvation models to achieve the best possible correlation with experimental results.

Below is a representative table illustrating the comparison between hypothetical experimental and computationally predicted ¹H NMR chemical shifts for this compound. Such a comparison is crucial for validating the computed structure and understanding the electronic environment of the protons in the molecule.

Table 1: Hypothetical Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
tert-Butyl1.281.30-0.02
Methyl2.332.35-0.02
Methine5.755.78-0.03
Aromatic H (tert-butyl ring)7.29 - 7.357.31 - 7.38-0.02 to -0.03
Aromatic H (methyl ring)7.05 - 7.207.08 - 7.22-0.03 to -0.02

Note: The data in this table is illustrative and intended to represent the process of spectroscopic validation. Actual experimental and predicted values may vary.

Structure-Reactivity Relationship (SRR) Modeling based on Electronic and Steric Parameters

Structure-Reactivity Relationship (SRR) models, a subset of Quantitative Structure-Activity Relationships (QSAR), are developed to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. slideshare.net For substituted benzhydrols, reactivity is often influenced by a combination of electronic and steric effects imparted by the substituents on the phenyl rings.

Electronic effects are commonly quantified using Hammett substituent constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent. wikipedia.org Steric effects, on the other hand, can be described by parameters such as the Taft steric parameter (Es), which quantifies the bulkiness of a substituent. wikipedia.orgslideshare.net

In the case of this compound, the tert-butyl group at the 4-position primarily exerts an electronic effect through induction and hyperconjugation, and a significant steric effect. The methyl group at the 3'-position exerts both inductive and steric effects. By quantifying these effects using established parameters, it is possible to build SRR models that can predict the reactivity of this compound and its analogs in various reactions, such as solvolysis or oxidation.

The following table presents the relevant electronic and steric parameters for the substituents of this compound, which are essential inputs for developing SRR models.

Table 2: Electronic and Steric Parameters for Substituents of this compound

SubstituentPositionHammett Constant (σp/σm)Taft Steric Parameter (Es)
tert-Butyl4-0.197-1.54
Methyl3'-0.0690.00

Sources: Hammett constants from various literature sources. Taft steric parameters from established tables. wikipedia.orgstenutz.eu

These parameters can be used in linear free-energy relationships (LFERs) like the Hammett and Taft equations to correlate structure with reactivity. wikipedia.orgwikipedia.org For a series of substituted benzhydrols, a multiparameter equation might be developed to separate and quantify the contributions of electronic and steric effects on the reaction rate or equilibrium constant. Such models are invaluable for understanding reaction mechanisms and for the rational design of new molecules with tailored reactivity. researchgate.netderpharmachemica.com

Synthesis and Investigation of Derivatives and Analogs of 4 Tert Butyl 3 Methylbenzhydrol

Design and Synthesis of Structurally Modified Analogs

The synthesis of analogs of 4-tert-butyl-3'-methylbenzhydrol allows for a systematic investigation of how structural changes influence the molecule's properties and reactivity. This is typically achieved by modifying the substituents on the phenyl rings or altering the central carbinol group.

Systematic Variation of Substituents on Phenyl Rings

A common strategy for creating analogs of this compound involves the systematic variation of substituents on its two phenyl rings. This allows researchers to probe the electronic and steric effects on the molecule's behavior. The synthesis of substituted benzhydrols can be achieved through several methods. One approach is the reduction of the corresponding benzophenones using reagents like lithium aluminum hydride. rsc.org Another versatile method is the nucleophilic addition of an organolithium reagent, generated from an aryl bromide, to a substituted benzaldehyde (B42025). rsc.org

For instance, a range of substituted benzhydrols has been prepared to study their reaction kinetics. These syntheses often involve either the reduction of commercially available benzophenones or the addition of a lithiated aryl bromide to benzaldehyde. rsc.org

Modification of the Carbinol Center

Altering the carbinol (CHOH) center of this compound is another key strategy for creating analogs. This can involve replacing the hydroxyl group with other functional groups or modifying the carbon atom itself. For example, the hydroxyl group can be substituted to form ethers or halides, often proceeding through a carbocation intermediate. The stability of this intermediate, and thus the reaction rate, is highly dependent on the electronic nature of the substituents on the phenyl rings. rsc.orgyale.edu

Impact of Steric Hindrance (tert-Butyl Group) on Molecular Properties and Reactivity

The tert-butyl group on the 4-position of one of the phenyl rings exerts a significant steric influence on the reactivity of this compound. Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. libretexts.orglearncbse.in

In the context of nucleophilic substitution reactions, a bulky group like the tert-butyl group can hinder the approach of a nucleophile to the reaction center. libretexts.org This effect is particularly pronounced in reactions that proceed via an SN2 mechanism, where the nucleophile must attack the carbon atom from the side opposite to the leaving group. libretexts.org In the case of benzhydrols, which can react through an SN1 mechanism involving a carbocation intermediate, steric hindrance can still play a role in influencing the stability of the intermediate and the subsequent reaction steps. The presence of bulky groups can also affect the rate of deprotonation in competing elimination reactions.

Electronic Effects of Aromatic Substituents on Reaction Rates and Selectivity

The electronic properties of substituents on the aromatic rings of benzhydrols have a profound effect on their reaction rates and selectivity. Substituents are broadly classified as either electron-donating or electron-withdrawing groups. lumenlearning.com

Electron-donating groups, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), increase the electron density of the aromatic ring. In reactions that proceed through a carbocation intermediate, like the acid-catalyzed methanolysis of benzhydrols, electron-donating groups can stabilize the positive charge on the benzylic carbon. rsc.orgyale.edu This stabilization leads to an increase in the reaction rate.

Conversely, electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3), decrease the electron density of the aromatic ring. rsc.orglumenlearning.com This destabilizes the carbocation intermediate, resulting in a slower reaction rate. rsc.org The effect of these substituents can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ or σ+). rsc.orgrsc.org Studies on substituted benzhydrols have shown a strong correlation with σ+ values, indicating a significant buildup of positive charge in the transition state, which is characteristic of an SN1 mechanism. rsc.orgresearchgate.net

The following table illustrates the effect of different substituents on the rate constant of methanolysis for a series of benzhydrols.

Substituent (R)σ+ valueRate Constant (k) at 23.8 °C (s⁻¹)
p-CH₃-0.316.16(6) × 10⁻⁵
H05.44(30) × 10⁻³ at 60.0 °C
m-CF₃0.52Very Slow
Data sourced from a study on the methanolysis of substituted benzhydrols. rsc.org

Preparation of Chiral Derivatives and Enantiomeric Studies

The central carbon atom of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers (non-superimposable mirror images). The preparation of chiral derivatives and the study of their enantiomeric properties are crucial areas of research, particularly for applications in asymmetric synthesis and pharmaceuticals. cmu.edugoogle.com

The asymmetric hydrogenation of substituted benzophenones is a powerful method for producing chiral benzhydrols with high enantiomeric excess (ee). cmu.edu This is often achieved using chiral ruthenium catalysts. cmu.edu The enantioselective addition of organozinc reagents to aldehydes, catalyzed by chiral ligands, is another effective strategy for synthesizing chiral diarylcarbinols.

Enantiomeric studies involve the separation and characterization of the individual enantiomers. This can be accomplished using techniques like chiral chromatography. The absolute configuration of the enantiomers can then be determined using methods such as X-ray crystallography or by comparing their properties to known standards.

Development of Functionalized Probes for Research Applications

Functionalized derivatives of this compound can be designed as molecular probes for various research applications. By incorporating specific functional groups, these molecules can be tailored to interact with biological systems or materials in a targeted manner.

Advanced Academic Applications and Research Directions

Role as Intermediates in Advanced Material Synthesis

The unique combination of a bulky, electron-donating tert-butyl group and a chiral center in 4-tert-Butyl-3'-methylbenzhydrol makes it a promising candidate as a precursor for a variety of advanced materials.

The development of organic light-emitting diodes (OLEDs) and other organic electronic devices often relies on the design of novel organic semiconductors with tailored properties. The introduction of bulky substituents, such as the tert-butyl group in this compound, is a well-established strategy to prevent intermolecular π-π stacking. This can lead to materials with higher photoluminescence quantum yields in the solid state, a crucial factor for efficient OLED emitters. While no direct research on the use of this compound in OLEDs has been reported, the principles of its design are in line with current research trends in the field.

Structural Feature Potential Impact on Organic Electronic Materials
tert-Butyl GroupEnhances solubility, prevents aggregation-caused quenching, improves film morphology.
Diaryl-methanol CoreCan be functionalized to tune electronic properties (e.g., HOMO/LUMO levels).
m-Methyl GroupIntroduces asymmetry, potentially influencing molecular packing and charge transport properties.

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, relies on non-covalent interactions to form complex and functional architectures. The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, facilitating the self-assembly of molecules into well-defined structures such as chains, sheets, or more intricate three-dimensional networks. The sterically demanding nature of the tert-butyl and m-tolyl groups would play a critical role in directing the geometry of these assemblies. The exploration of the supramolecular chemistry of this compound could lead to the development of new crystalline materials with interesting inclusion properties or as templates for further reactions.

Investigation as Ligands or Precursors for Catalytic Systems

The diaryl-methanol scaffold is a versatile platform for the development of ligands for a variety of catalytic systems. The hydroxyl group can be readily converted into other functional groups or used to coordinate to metal centers.

In the field of organocatalysis, chiral alcohols and their derivatives are frequently employed as catalysts or pre-catalysts for a range of asymmetric transformations. The inherent chirality of this compound, once resolved into its enantiomers, could be exploited in this context.

Furthermore, this benzhydrol could serve as a precursor for the synthesis of ligands for metal-organic frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. By functionalizing the aromatic rings of this compound with coordinating groups like carboxylates or pyridyls, it could be incorporated as a building block into novel MOF structures. The steric bulk of the tert-butyl group would influence the pore size and topology of the resulting framework.

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Diaryl-methanol derivatives can be used to synthesize ligands for both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the ligand can be tailored to modulate the electronic and steric environment of a metal center, thereby influencing the activity and selectivity of the catalyst. For heterogeneous catalysis, the benzhydrol could be anchored to a solid support, creating a recyclable catalyst with the benefits of both homogeneous and heterogeneous systems. The specific substitution pattern of this compound could lead to catalysts with unique selectivities in reactions such as hydrogenations, cross-couplings, or polymerizations.

Exploration in Photochemical Systems and Photoactive Molecules

The photochemistry of diaryl-methanols is a rich area of study, with potential applications in photoredox catalysis, photochromic materials, and photolabile protecting groups. Upon absorption of light, benzhydrols can undergo a variety of reactions, including cleavage of the C-O bond to generate radical intermediates. The substitution pattern on the aromatic rings can significantly influence the photochemical behavior, including the absorption and emission properties, as well as the reactivity of the excited states. Investigating the photochemistry of this compound could reveal novel photoreactions and provide insights into the design of new photoactive molecules with tailored properties.

Development as Components in Analytical Probes and Sensing Materials

A comprehensive review of scientific literature and research databases reveals a notable absence of studies focused on the development and application of this compound as a primary component in analytical probes and sensing materials. While the broader class of benzhydrol derivatives and compounds containing tert-butyl groups have been investigated in various sensing contexts, specific research detailing the use of this compound for these purposes is not presently available in published literature.

The potential utility of a compound in analytical sensing is typically established through dedicated studies that explore its interactions with specific analytes, its photophysical or electrochemical properties, and its suitability for integration into a sensor matrix. Such research would typically involve the synthesis and characterization of the compound, followed by systematic testing of its response to different chemical species. This would generate data on its selectivity, sensitivity, response time, and stability, which are critical parameters for evaluating a new sensing material.

In the absence of such dedicated research for this compound, no detailed research findings or data tables on its performance in analytical probes or sensors can be provided. The scientific community has not, to date, published any work that would form the basis for a discussion on its specific mechanisms of action, the types of analytes it could potentially detect, or its performance characteristics in a sensing device. Therefore, any discussion on this topic would be purely speculative and would not adhere to the required standards of scientific accuracy based on documented evidence.

Further research would be necessary to determine if this compound possesses any properties that would make it a candidate for development in this field. Such work would need to be initiated from a foundational level, beginning with exploratory studies to identify any potential sensing capabilities.

Future Perspectives and Emerging Research Avenues for 4 Tert Butyl 3 Methylbenzhydrol

Application of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization

The complexity of chemical synthesis, particularly for sterically demanding molecules, presents a significant challenge that can be addressed by artificial intelligence (AI) and machine learning (ML). rsc.orgarxiv.org These computational tools are revolutionizing organic chemistry by enabling rapid prediction of reaction outcomes, optimization of conditions, and even the discovery of entirely new transformations. rsc.orgyoutube.com

For 4-tert-Butyl-3'-methylbenzhydrol, ML algorithms could be trained on datasets of related diarylmethanol syntheses to predict optimal conditions for its formation. ucla.edu For instance, an AI model could screen vast virtual libraries of catalysts, ligands, solvents, and temperature profiles to identify the most efficient parameters for the Grignard reaction between 4-tert-butylbenzaldehyde (B1265539) and 3-methylphenylmagnesium bromide, or the reduction of 4-tert-butyl-3'-methylbenzophenone (B1610946). This approach minimizes laborious trial-and-error experimentation, saving time and resources. ucla.eduarxiv.org

Table 1: Potential Machine Learning Applications for this compound

Application Area Machine Learning Task Potential Impact
Synthesis Optimization Regression models to predict yield Increased efficiency and reduced waste in the synthesis of the parent compound.
Reaction Discovery Classification models to predict reaction success Identification of novel, previously unknown reactions and derivatives. nih.gov
Retrosynthesis Generative models for pathway suggestion Automated design of synthetic routes to complex target molecules. youtube.com

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Rapid screening of virtual derivatives for desired electronic or physical properties. |

Integration with Continuous Flow Synthesis and Automation for Scalable Research

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. The integration of flow processes with automation can create powerful "assembly-line" systems for molecular synthesis. bris.ac.uk

The synthesis of this compound and its derivatives is well-suited for this technology. For example, the reduction of the corresponding benzophenone (B1666685) could be performed in a packed-bed reactor containing an immobilized reducing agent. This would allow for a continuous output of the product, easy separation, and reuse of the reagent. Automated platforms, potentially guided by ML algorithms, could systematically vary parameters like flow rate, temperature, and reagent concentration to rapidly optimize the synthesis. chemrxiv.org This automated approach enables high-throughput screening of reaction conditions and the rapid generation of a library of derivatives for further study. bris.ac.uk

Exploration of Novel Reactivity and Unprecedented Transformations

The sterically encumbered nature of this compound suggests that it may exhibit unusual reactivity. Research into the behavior of its corresponding carbocation, formed under acidic conditions, could reveal novel reaction pathways. Studies on similarly hindered diarylmethyl systems have shown competition between nucleophilic trapping and elimination reactions. umich.edu Investigating the reactivity of the 4-tert-butyl-3'-methylbenzhydryl cation with a wide range of nucleophiles could uncover selective transformations.

Furthermore, photocatalysis offers a promising avenue for discovering unprecedented reactions. The photocatalysis of tertiary alcohols on titania surfaces has been shown to induce unexpected C-C bond cleavage. nih.gov Exploring the photochemical behavior of this compound could lead to novel bond-forming or bond-breaking reactions, potentially yielding unique molecular architectures. Other modern synthetic strategies, such as metal-free photoinduced radical migrations or scandium-catalyzed cascade cyclizations, could also be applied to discover new transformations. acs.org

Development of Highly Enantioselective Synthetic Routes

As this compound is a chiral molecule, the development of methods to synthesize it in an enantiomerically pure form is a crucial research goal. Enantiopure diarylmethanols are valuable building blocks in medicinal chemistry and materials science. rsc.org Several catalytic asymmetric strategies could be adapted for this purpose.

Asymmetric Reduction of Ketones: The enantioselective reduction of 4-tert-butyl-3'-methylbenzophenone using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) is a direct approach to access either the (R) or (S) enantiomer of the alcohol.

Asymmetric Aryl Transfer: The addition of a 3-methylphenyl organometallic reagent to 4-tert-butylbenzaldehyde, catalyzed by a chiral ligand, can provide the desired product with high enantioselectivity. Diastereomeric aziridine (B145994) carbinols have been successfully used as chiral ligands for the synthesis of other chiral diarylmethanols. organic-chemistry.org

Convergent Catalytic Synthesis: Modern methods, such as the nickel-catalyzed enantioconvergent coupling of racemic alkyl halides with olefins, offer innovative and efficient routes to chiral alcohols and their esters. nih.govorganic-chemistry.orgnih.gov Adapting such a multi-component strategy could provide a novel and highly efficient synthesis of enantiopure this compound derivatives.

The development of these routes would enable the study of the stereochemical aspects of the molecule's properties and applications.

Table 2: Potential Enantioselective Routes to this compound

Synthetic Strategy Key Reagents/Catalysts Expected Outcome
Asymmetric Ketone Reduction 4-tert-butyl-3'-methylbenzophenone, Chiral Ru/Rh catalysts Enantioenriched (R)- or (S)-alcohol.
Asymmetric Aryl Addition 4-tert-butylbenzaldehyde, 3-methylphenylzinc, Chiral amino alcohol ligand Enantioenriched (R)- or (S)-alcohol. organic-chemistry.org

| Asymmetric Alkyne Addition | BINOL-promoted addition of an alkyne to an aldehyde. mdpi.com | Construction of chiral centers with high selectivity. |

Computational Design of Derivatives with Tunable Properties for Specific Academic Inquiries

Computational chemistry provides powerful tools for the in silico design of new molecules with tailored properties, bypassing the need for extensive synthetic efforts in the initial exploration phase. nih.gov Using techniques like Density Functional Theory (DFT), researchers can model the electronic structure of this compound and its hypothetical derivatives. This allows for the prediction of properties such as HOMO-LUMO gaps, dipole moments, and reactivity indices.

By systematically modifying the scaffold in silico (e.g., by adding electron-donating or -withdrawing groups to the aromatic rings), it is possible to create a virtual library of derivatives. nih.govresearchgate.net The properties of these virtual compounds can then be calculated and correlated with desired functions, such as specific light absorption wavelengths for photophysical applications or binding affinities for biological targets. biotech-asia.org This computational pre-screening allows researchers to prioritize the synthesis of only the most promising candidates, dramatically accelerating the discovery of new functional materials and probes for academic research. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-tert-Butyl-3'-methylbenzhydrol, and how can purity be optimized?

  • Answer : Synthesis typically involves Friedel-Crafts alkylation or condensation reactions using tert-butyl and methyl-substituted precursors. Purity optimization requires chromatographic techniques (e.g., column chromatography with silica gel) and recrystallization in polar aprotic solvents. Analytical HPLC (as referenced in benzaldehyde derivative studies ) can validate purity. Monitor reaction progress via TLC with UV visualization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR confirm molecular structure, with tert-butyl (δ ~1.3 ppm) and aromatic methyl groups (δ ~2.3 ppm) as key signals .
  • IR : Identify hydroxyl (broad ~3200–3600 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) stretches.
  • XRD : For crystalline samples, monoclinic systems (e.g., space group P2₁/c) can be resolved, as seen in related tert-butyl spiro compounds .

Q. How should researchers handle safety and waste disposal for this compound?

  • Answer : Follow OSHA/GHS guidelines for tert-butylphenol derivatives: use PPE (gloves, goggles), avoid inhalation, and store in ventilated areas. Waste must be segregated and processed by certified chemical disposal services, per protocols for nitro-phenol analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Answer : Density Functional Theory (DFT) simulations model steric effects from the tert-butyl group and electronic contributions from the hydroxyl moiety. Compare with experimental kinetics (e.g., Arrhenius plots) to validate catalytic activity in polymer synthesis, as demonstrated for pyridazine-based catalysts .

Q. What strategies resolve contradictions in spectral data for this compound?

  • Answer :

  • Dynamic NMR : Detect conformational exchange in solution (e.g., hindered rotation of tert-butyl groups).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies caused by isotopic patterns.
  • Cross-Validation : Compare XRD crystal data (e.g., unit cell parameters a = 6.9158 Å, β = 94.359°) with computational geometry .

Q. How to design experiments to study its potential as a corrosion inhibitor or polymer additive?

  • Answer :

  • Electrochemical Testing : Use Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) in saline environments.
  • Polymer Compatibility : Blend with polypropylene/polyethylene and assess thermal stability via TGA/DSC. Reference solvent-polarity studies for tert-butyl-pyridazine analogs .

Methodological Considerations

Q. What experimental design principles minimize bias in catalytic efficiency studies?

  • Answer :

  • Randomization : Assign reaction conditions (temperature, catalyst load) randomly.
  • Blinding : Use third-party analysts for yield calculations.
  • Triangulation : Combine HPLC, NMR, and computational data to confirm results, as emphasized in methodological rigor frameworks .

Q. How to address low reproducibility in synthesis yields?

  • Answer :

  • Pilot Surveys : Test reaction scalability (micro to bench scale) with controlled humidity/temperature.
  • DoE (Design of Experiments) : Optimize variables (e.g., solvent ratio, catalyst type) via factorial design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.